molecular formula C17H9NO3 B14725027 1-(9-Oxofluoren-4-yl)pyrrole-2,5-dione CAS No. 6296-22-6

1-(9-Oxofluoren-4-yl)pyrrole-2,5-dione

Cat. No.: B14725027
CAS No.: 6296-22-6
M. Wt: 275.26 g/mol
InChI Key: FHDTYNLFJLFEKT-UHFFFAOYSA-N
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Description

1-(9-Oxofluoren-4-yl)pyrrole-2,5-dione is a compound with the molecular formula C₁₇H₉NO₃. It is known for its unique structure, which includes a pyrrole-2,5-dione moiety attached to a 9-oxofluorene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9-Oxofluoren-4-yl)pyrrole-2,5-dione typically involves the reaction of 9-oxofluorene with maleic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(9-Oxofluoren-4-yl)pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction may produce various reduced forms of the compound .

Scientific Research Applications

1-(9-Oxofluoren-4-yl)pyrrole-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(9-Oxofluoren-4-yl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(9-Oxofluoren-4-yl)pyrrole-2,5-dione is unique due to its specific combination of the 9-oxofluorene and pyrrole-2,5-dione moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

6296-22-6

Molecular Formula

C17H9NO3

Molecular Weight

275.26 g/mol

IUPAC Name

1-(9-oxofluoren-4-yl)pyrrole-2,5-dione

InChI

InChI=1S/C17H9NO3/c19-14-8-9-15(20)18(14)13-7-3-6-12-16(13)10-4-1-2-5-11(10)17(12)21/h1-9H

InChI Key

FHDTYNLFJLFEKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3N4C(=O)C=CC4=O

Origin of Product

United States

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